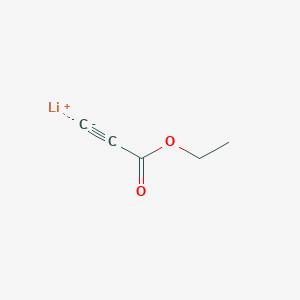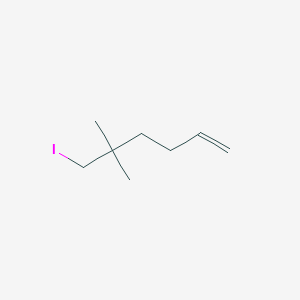
6-Iodo-5,5-dimethylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5,5-dimethylhex-1-ene is an organic compound with the molecular formula C₈H₁₅I. It is characterized by the presence of an iodine atom attached to a hexene chain, which also contains two methyl groups at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5,5-dimethylhex-1-ene typically involves the iodination of 5,5-dimethylhex-1-ene. One common method is the addition of iodine to the double bond of 5,5-dimethylhex-1-ene in the presence of a catalyst such as silver nitrate or a similar reagent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Addition: Bromine (Br₂), hydrogen (H₂) with a palladium catalyst, or hydrohalic acids (HCl, HBr).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a nickel or palladium catalyst.
Major Products Formed
Substitution: Formation of 5,5-dimethylhex-1-ene derivatives with different functional groups.
Addition: Formation of dihalides, alkanes, or halohydrins.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 5,5-dimethylhexane.
Scientific Research Applications
6-Iodo-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-5,5-dimethylhex-1-ene involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The specific pathways and intermediates formed during these reactions depend on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhex-1-ene: Lacks the iodine atom, making it less reactive in substitution reactions.
6-Bromo-5,5-dimethylhex-1-ene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
5,5-Dimethylhexane: Saturated hydrocarbon with no double bond or halogen, resulting in different chemical behavior.
Uniqueness
6-Iodo-5,5-dimethylhex-1-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
77400-57-8 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
6-iodo-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15I/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
RQVHXKDIEMPANY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


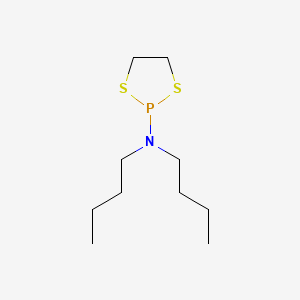

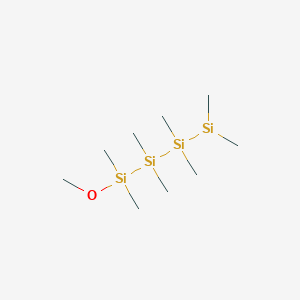
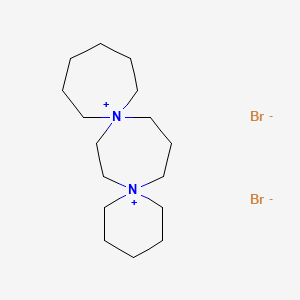
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
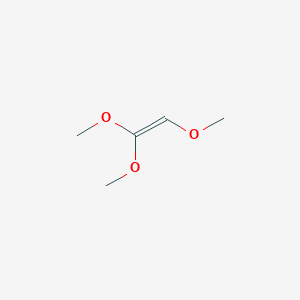
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
